1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one
CAS No.:
Cat. No.: VC20540841
Molecular Formula: C10H9BrF3NO2
Molecular Weight: 312.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrF3NO2 |
|---|---|
| Molecular Weight | 312.08 g/mol |
| IUPAC Name | 1-[4-amino-3-(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
| Standard InChI | InChI=1S/C10H9BrF3NO2/c1-5(16)9(11)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-4,9H,15H2,1H3 |
| Standard InChI Key | GGLZWDJENJKFLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)N)OC(F)(F)F)Br |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a phenyl ring substituted at the 4-position with an amino group () and at the 3-position with a trifluoromethoxy group (). A bromopropan-2-one moiety () is attached to the phenyl ring’s 1-position. Key molecular parameters are summarized in Table 1.
Table 1: Fundamental chemical data for 1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one .
| Property | Value |
|---|---|
| CAS Number | 1804043-01-3 |
| Molecular Formula | |
| Molecular Weight | 312.08 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bromine atom provides a reactive site for nucleophilic substitutions. Quantum mechanical calculations suggest that the electron-withdrawing trifluoromethoxy group polarizes the phenyl ring, increasing the electrophilicity of the carbonyl carbon in the bromopropanone moiety .
Synthesis Methodologies
Alternative Routes
Physicochemical Properties
Reactivity
The bromine atom in the bromopropanone group is highly susceptible to nucleophilic displacement. In alkaline conditions, it undergoes hydrolysis to form a ketone, while amine nucleophiles facilitate the formation of Schiff bases. The amino group participates in condensation reactions, enabling the synthesis of heterocyclic compounds such as quinazolines .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm (C=O stretch) and 1250–1280 cm (C–O–CF).
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NMR Spectroscopy:
Applications in Pharmaceutical Research
Antibacterial Agents
The compound’s trifluoromethoxy group is a key motif in antibacterial pharmacophores. A patent (CA2515311A1) discloses oxazolidinone derivatives containing trifluoromethoxy-substituted phenyl groups, which exhibit potent activity against Gram-positive pathogens. While 1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is not directly cited, its structural similarity suggests utility as an intermediate in synthesizing such derivatives .
Anticancer Research
Brominated ketones are explored as alkylating agents in cancer therapy. The compound’s ability to cross cell membranes, aided by the trifluoromethoxy group, enhances its bioavailability. Preliminary studies on analogous bromopropanones demonstrate inhibition of histone deacetylases (HDACs), a promising anticancer target.
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (50–65%) due to side reactions during diazotization. Future research could explore photochemical bromination or flow chemistry to improve efficiency .
Biological Screening
Despite its potential, no published studies directly evaluate the compound’s bioactivity. Collaborative efforts between synthetic chemists and pharmacologists are needed to assess its therapeutic relevance.
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